molecular formula C10H6N4O B14143303 2-Oxo-5-(pyrazin-2-yl)-1,2-dihydropyridine-3-carbonitrile CAS No. 89996-10-1

2-Oxo-5-(pyrazin-2-yl)-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B14143303
CAS No.: 89996-10-1
M. Wt: 198.18 g/mol
InChI Key: WNGMDSRHZMKSHK-UHFFFAOYSA-N
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Description

2-Oxo-5-(pyrazin-2-yl)-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring fused with a pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-5-(pyrazin-2-yl)-1,2-dihydropyridine-3-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazine-2-carboxaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization and oxidation steps to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-5-(pyrazin-2-yl)-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Oxo-5-(pyrazin-2-yl)-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-5-(pyrazin-2-yl)-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-5-(pyrazin-2-yl)-1,2-dihydropyridine-3-carbonitrile is unique due to its specific combination of a pyrazine ring and a pyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

89996-10-1

Molecular Formula

C10H6N4O

Molecular Weight

198.18 g/mol

IUPAC Name

2-oxo-5-pyrazin-2-yl-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C10H6N4O/c11-4-7-3-8(5-14-10(7)15)9-6-12-1-2-13-9/h1-3,5-6H,(H,14,15)

InChI Key

WNGMDSRHZMKSHK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C2=CNC(=O)C(=C2)C#N

Origin of Product

United States

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